Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Overview
Description
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H7F5O4S . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate consists of a pentafluorophenyl group, a 1,3-dioxolan-2-yl group, and a thiophene-2-carboxylate group .Scientific Research Applications
Deoxyfluorination of Carboxylic Acids
One of the applications involves the deoxyfluorination of carboxylic acids using fluorination reagents like CpFluor to afford various acyl fluorides. This method facilitates the transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions. The approach highlights the synthesis of acyl fluorides with in-situ formed reagents and one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides, showcasing the versatility of pentafluorophenyl derivatives in facilitating complex organic transformations (Wang et al., 2021).
Catalysis in Esterification and Thioesterification
Pentafluorophenylammonium triflate (PFPAT), a catalyst derived from pentafluorophenyl compounds, efficiently promotes esterification and thioesterification, transesterification, and macrolactone formation under mild conditions. This illustrates the compound's utility in green chemistry, owing to its stability, cost-effectiveness, and ease of removal from reaction mixtures, emphasizing its role in sustainable chemical synthesis (Funatomi et al., 2006).
Electrolyte Additive in Lithium-Ion Batteries
A derivative, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, serves as a bifunctional electrolyte additive in lithium-ion batteries, demonstrating a reversible oxidation/reduction reaction and acting as an anion receptor to dissolve LiF. This dual functionality underlines the compound's potential in enhancing lithium-ion battery performance, showcasing the intersection of pentafluorophenyl derivatives with energy storage technologies (Chen & Amine, 2007).
Organic Electronics and Fluorescence Sensing
Pentafluorophenyl derivatives are instrumental in the development of organic electronic devices and sensors. For instance, pentafluorophenyl-substituted fulleropyrrolidine has been utilized in electrochromic devices, exhibiting fast switching and high efficiency. Such applications highlight the role of pentafluorophenyl derivatives in advancing organic electronics and the development of responsive materials (Chaudhary et al., 2021).
Safety And Hazards
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURIHOENRMCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640305 | |
Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
CAS RN |
910037-02-4 | |
Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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